Di(isoxazol-4-yl)methanone
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Overview
Description
Di(isoxazol-4-yl)methanone is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of Di(isoxazol-4-yl)methanone can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Di(isoxazol-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different functionalized isoxazoles.
Substitution: Substitution reactions, particularly involving the N–O bond in the isoxazole ring, can yield a variety of 1,3-bifunctional derivatives.
Common reagents used in these reactions include nitrile oxides, β-diketones, and hydroxylamine . The major products formed from these reactions are often functionalized isoxazoles with diverse biological activities .
Scientific Research Applications
Di(isoxazol-4-yl)methanone has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antitumor activities.
Medicine: It is explored for its potential as an anti-inflammatory, immunomodulating, and anticonvulsant agent.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Di(isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of isoxazole have been shown to target viral nucleoproteins, inhibiting their accumulation in the nucleus and thereby exerting antiviral effects . The compound’s ability to modulate various biological pathways makes it a valuable candidate for drug development.
Comparison with Similar Compounds
Di(isoxazol-4-yl)methanone can be compared with other similar compounds, such as:
Isoxazole: A basic five-membered ring structure with similar biological activities.
Pyrazoline incorporated isoxazole derivatives: These compounds exhibit potent anticancer and antitubercular activities.
Iodoisoxazoles: Known for their antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific functional groups and the diverse range of biological activities it exhibits, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4N2O3 |
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Molecular Weight |
164.12 g/mol |
IUPAC Name |
bis(1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H |
InChI Key |
WMGGWIZHRUYGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)C(=O)C2=CON=C2 |
Origin of Product |
United States |
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